4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(4-fluoro-3-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-11(4-7-13(9)15)16-19(17,18)12-5-2-10(14)3-6-12/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNICZSQLUIALJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-fluoro-3-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with different functional groups.
Coupling Reactions: Products are typically biaryl compounds.
Reduction Reactions: The major product is the corresponding amine derivative.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered significant attention in medicinal chemistry due to its potential as an antibacterial agent. Its structure allows it to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By inhibiting the enzyme dihydropteroate synthase, it disrupts folic acid production, leading to antibacterial effects.
Case Study: Antibacterial Activity
A study demonstrated that derivatives of sulfonamides, including this compound, exhibited significant antibacterial properties against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL .
Enzyme Inhibition Studies
The compound is utilized in studying enzyme inhibition and protein-ligand interactions. The sulfonamide group can form hydrogen bonds with biological molecules, while the halogen atoms enhance its binding affinity to enzyme active sites.
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide | Dihydropteroate Synthase | 0.5 |
| Other Sulfonamides | Various Enzymes | Varies |
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating more complex chemical entities. Its functional groups allow for various chemical transformations, making it valuable in developing new pharmaceuticals and specialty chemicals.
Antimicrobial Research
Research has indicated that compounds similar to this compound display promising antimicrobial activity. Studies involving derivatives have shown effectiveness against resistant bacterial strains, highlighting its potential in combating antibiotic resistance.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | MRSA | 20 |
| Other Sulfonamides | Various Strains | Varies |
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic and steric effects of substituents on the sulfonamide scaffold significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Observations :
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability (vs. fluorine) enhance lipophilicity and intermolecular halogen bonding, critical for crystal packing and target binding .
- Electron-Withdrawing Groups: Nitro (NO2) substituents (as in compounds 1 and 2) increase sulfonamide acidity (pKa ~9–10), influencing pharmacokinetics and enzyme inhibition .
Reactivity in Cross-Coupling Reactions
Bromine at the para position enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). For example:
- Suzuki Coupling : demonstrates that brominated sulfonamides undergo coupling with boronic acids to yield biaryl derivatives, a strategy applicable to the target compound for functionalization .
- DFT Insights : Frontier molecular orbital (FMO) analysis of brominated analogs () reveals that the LUMO is localized on the sulfonamide and halogenated aryl ring, favoring nucleophilic attack .
Data Tables for Key Analogs
Table 1: Physicochemical Properties
Table 2: Reactivity Descriptors (DFT Calculations)
| Parameter | Target Compound | 4-Bromo-N-(4-nitrophenyl) analog |
|---|---|---|
| Ionization Energy | ~9.2 eV | ~9.5 eV |
| Electron Affinity | ~1.8 eV | ~2.1 eV |
| Chemical Hardness | ~3.7 eV | ~3.7 eV |
Biological Activity
4-Bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide is an organic compound belonging to the sulfonamide class, notable for its unique structure that includes both halogen atoms and a sulfonamide group. This combination is believed to confer significant biological activity, particularly in areas such as enzyme inhibition and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 4-bromo-N-(4-fluoro-3-methylphenyl)benzenesulfonamide
- Molecular Formula : C13H11BrFNO2S
- CAS Number : 1485880-01-0
The presence of bromine and fluorine atoms enhances its chemical reactivity, allowing it to engage in various interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the halogen atoms can participate in halogen bonding, which may stabilize enzyme-substrate complexes. Such interactions can lead to modulation of enzymatic activity, potentially inhibiting or activating specific pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamides. For instance, a study synthesized various sulfonamide derivatives and evaluated their activities against different microbial strains. The results indicated that compounds with similar structural motifs exhibited significant antimicrobial effects, suggesting that this compound may also possess similar properties .
Anticancer Activity
The anticancer potential of sulfonamides has been explored extensively. In vitro studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds often fall within the micromolar range, indicating considerable potency .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Reference Compound (Doxorubicin) | MCF-7 | 1.93 | Topoisomerase inhibition |
Anti-inflammatory Activity
Research has also indicated that sulfonamides can exhibit anti-inflammatory properties. In a study evaluating various derivatives, some compounds demonstrated significant inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .
Case Studies
Several case studies have been documented regarding the use of sulfonamides in drug development:
- PRMT5 Inhibition : A study identified small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5), where related compounds showed promising results in inhibiting enzyme-substrate interactions. This suggests that structurally similar compounds like this compound could be explored for similar applications .
- Oxadiazole Derivatives : Research on oxadiazole derivatives has shown that modifications at the para position significantly affect biological activity. This highlights the importance of structural variations in enhancing therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for 4-bromo-N-(4-fluoro-3-methylphenyl)benzene-1-sulfonamide, and what critical parameters influence reaction yield?
- Methodological Answer : The synthesis typically involves sulfonamide bond formation between 4-bromobenzenesulfonyl chloride and 4-fluoro-3-methylaniline. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine .
- Catalysis : Triethylamine (TEA) or pyridine is used to neutralize HCl byproducts .
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields range from 60–85% depending on stoichiometric precision .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer :
- 1H/13C NMR :
- Aromatic protons appear as multiplets in δ 7.2–8.1 ppm. The -SO2NH- proton resonates as a singlet near δ 10.5 ppm .
- 13C signals for sulfonamide sulfur-linked carbons appear at δ 125–140 ppm .
- FT-IR : Strong S=O stretches at ~1360 cm⁻¹ and 1150 cm⁻¹; N-H stretch near 3250 cm⁻¹ .
- HRMS : Molecular ion [M+H]+ expected at m/z 386.97 (C13H10BrFNO2S+) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological activity of this sulfonamide derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry to predict electrophilic/nucleophilic sites. For example, the sulfonamide group’s electron-withdrawing nature directs substitution at the para-bromo position .
- Molecular Docking : Screen against targets like carbonic anhydrase or tyrosine kinases. The fluorophenyl group may enhance binding affinity to hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.2) and metabolic stability .
Q. What strategies are effective in resolving contradictions between predicted and observed biological activities?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the fluoro-methyl group) to isolate contributing moieties .
- In Vitro Validation : Compare computational docking scores with enzyme inhibition assays (e.g., IC50 measurements for carbonic anhydrase) .
- Crystallography : Resolve crystal structures of ligand-target complexes to validate binding modes (e.g., X-ray diffraction at 1.8 Å resolution) .
Q. How can Design of Experiments (DoE) optimize the synthesis conditions for this compound?
- Methodological Answer :
- Factorial Design : Vary temperature (0–30°C), solvent (DMF vs. THF), and catalyst (TEA vs. pyridine) to identify optimal yield conditions .
- Response Surface Methodology (RSM) : Model interactions between parameters. For example, high TEA concentration in DMF at 15°C may maximize yield .
- Statistical Validation : ANOVA analysis confirms significance of variables (p < 0.05) .
Q. What are the challenges in crystallizing this compound, and how does its crystal structure influence chemical properties?
- Methodological Answer :
- Crystallization Challenges :
- Low solubility in common solvents requires slow evaporation from DMSO/ethanol mixtures .
- Polymorphism risks necessitate differential scanning calorimetry (DSC) to identify stable forms .
- Structural Insights :
- The dihedral angle between the sulfonamide and fluorophenyl groups (~75°) impacts conjugation and reactivity .
- Hydrogen bonding (N-H⋯O=S) stabilizes the crystal lattice, correlating with thermal stability (TGA decomposition >250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
